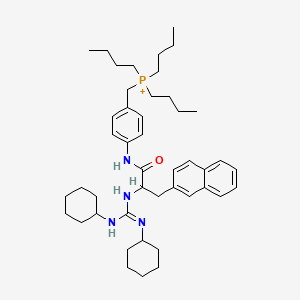
(4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and phosphonium ions. The presence of these groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of cyclohexylamine with a suitable aldehyde or ketone to form the bis(cyclohexylamino)methylene intermediate.
Amidation: The intermediate is then reacted with naphthalene-2-ylpropanoic acid to form the amido derivative.
Phosphonium Salt Formation: The final step involves the reaction of the amido derivative with tributylphosphine to form the phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(phenyl)propanamido)benzyl)tributylphosphonium
- (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)triphenylphosphonium
Uniqueness
Compared to similar compounds, (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium exhibits unique properties due to the presence of the naphthalene moiety
特性
分子式 |
C45H68N4OP+ |
|---|---|
分子量 |
712.0 g/mol |
IUPAC名 |
tributyl-[[4-[[2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium |
InChI |
InChI=1S/C45H67N4OP/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50)/p+1 |
InChIキー |
UKMJWGFHXMGRNG-UHFFFAOYSA-O |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


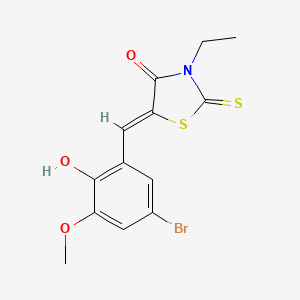
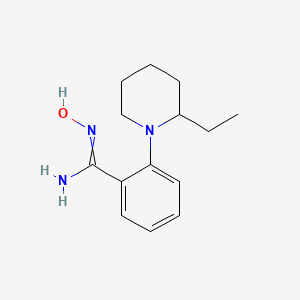
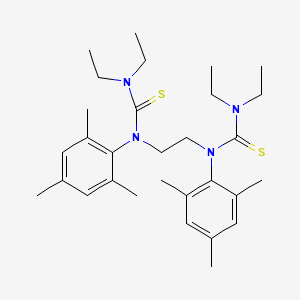
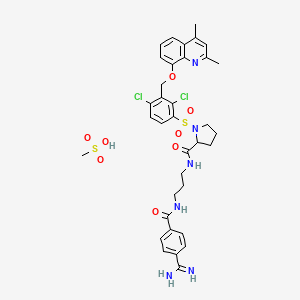
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

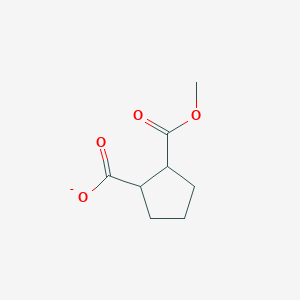
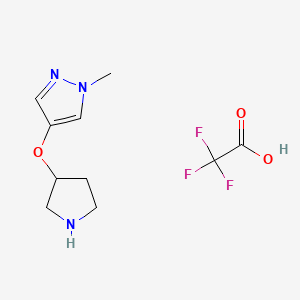
![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)

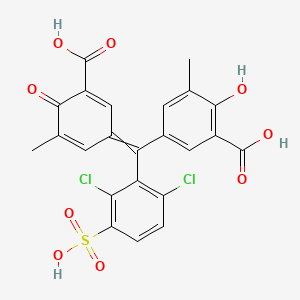

![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
